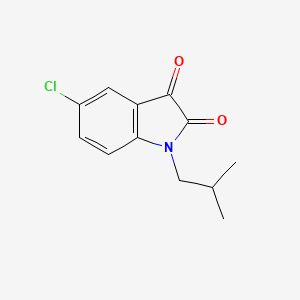

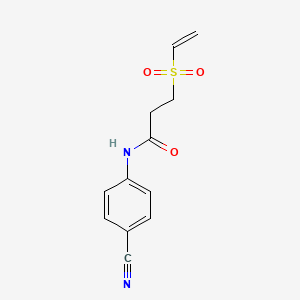

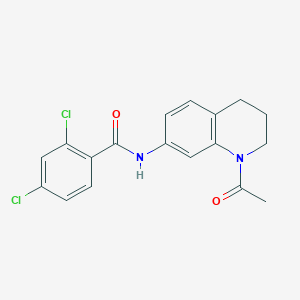

5-Chloro-1-isobutylindoline-2,3-dione

Descripción general

Descripción

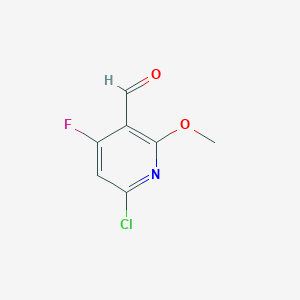

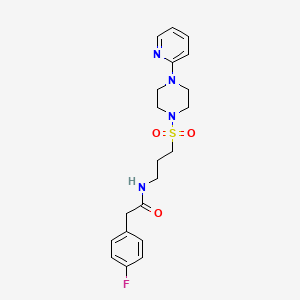

The compound 5-Chloro-1-isobutylindoline-2,3-dione is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (5e) provides insights into the interaction of chlorinated isoindoline diones with biological molecules, such as bovine serum albumin (BSA) . Another related compound, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, has been synthesized and characterized, which shares the chloro and isobutyl functional groups with this compound . These studies suggest that chlorinated isoindoline and pyrimidine diones are of interest due to their potential biological activities and interactions with proteins.

Synthesis Analysis

The synthesis of related compounds involves the use of various spectroscopic techniques for characterization, such as 1H NMR, 13C NMR, FT-IR, and HRMS . Although the exact synthesis of this compound is not detailed, it can be inferred that similar methods and analytical techniques would be employed to ensure the purity and structure of the synthesized compound.

Molecular Structure Analysis

For the related compound 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, single-crystal X-ray diffraction and density functional theory (DFT) were used to characterize and optimize its structure . The agreement between theoretical and experimental values confirms the reliability of DFT in predicting the molecular structure of such compounds. This suggests that DFT could also be a valuable tool in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with BSA indicates that chlorinated isoindoline diones can bind to proteins, which may involve static quenching of fluorescence and alterations in the protein's secondary structure . This implies that this compound could potentially undergo similar reactions with proteins or other biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isoindoline and pyrimidine diones can be investigated using DFT, which provides insights into frontier molecular orbitals and molecular electrostatic potentials . The binding interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with BSA was found to be spontaneous and enthalpy-driven, suggesting that similar compounds like this compound may also exhibit favorable thermodynamic properties for binding to biological targets .

Aplicaciones Científicas De Investigación

Mechanistic Interaction Studies

A study by Alanazi et al. (2018) explored the mechanistic interaction of a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, with bovine serum albumin (BSA) using spectroscopic and molecular docking approaches. This research sheds light on the potential pharmacokinetics and pharmacodynamics applications of similar compounds, revealing how they bind to proteins and the implications for drug delivery mechanisms Alanazi et al., 2018.

Synthesis and Characterization

Another study by Elgazwy (2009) focused on the synthesis and characterization of novel palladacycles, which are crucial in catalytic processes and have potential applications in material science. Although not directly related to 5-Chloro-1-isobutylindoline-2,3-dione, this research illustrates the broader utility of similar compounds in synthetic chemistry Elgazwy, 2009.

Computational Approaches

Research by Hoque et al. (2020) employed computational approaches to investigate the structural and mechanistic insights of related compounds, highlighting the importance of density functional theory (DFT) in understanding the chemical properties and reactivity of such molecules. This study provides a foundation for the development of new compounds with enhanced efficacy and reduced side effects Hoque et al., 2020.

Luminescent Properties

A novel application in the field of materials science is discussed by Wang et al. (2011), who synthesized and analyzed the luminescent properties of a europium(III) organic complex. Such studies are vital for the development of new materials for electronic and optical devices, demonstrating the versatility of indoline-derived compounds in technological applications Wang et al., 2011.

Mecanismo De Acción

Mode of Action

It is known that the compound belongs to the class of isoindoline-1,3-diones . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Biochemical Pathways

Isoindoline-1,3-diones, the class of compounds to which it belongs, have been found to have diverse chemical reactivity and promising applications . They are important types of molecules and natural products and play a main role in cell biology .

Action Environment

It is known that the compound has a predicted density of 1281±006 g/cm3 and a predicted boiling point of 3690±440 °C . These properties may influence its stability and efficacy in different environments.

Propiedades

IUPAC Name |

5-chloro-1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKSJMZCKKYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)

![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)